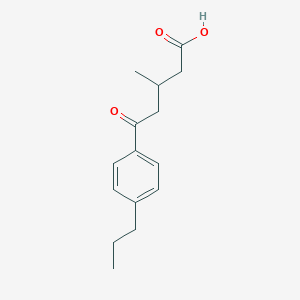

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid

Descripción general

Descripción

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propyl-substituted phenyl group attached to a pentanoic acid backbone with a ketone functional group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid typically involves the following steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 4-propylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

Oxidation: The alcohol is subsequently oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid functional groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

- 3-Methyl-5-oxo-5-(4-methylphenyl)pentanoic acid

- 3-Methyl-5-oxo-5-(4-ethylphenyl)pentanoic acid

- 3-Methyl-5-oxo-5-(4-isopropylphenyl)pentanoic acid

Comparison:

- 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity.

- The length and branching of the alkyl chain on the phenyl ring can affect the compound’s biological activity and interaction with molecular targets.

Actividad Biológica

3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid is an organic compound classified as an aromatic ketone. Its structure includes a propyl-substituted phenyl group and a pentanoic acid backbone, characterized by a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in relation to its interactions with various molecular targets and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 290.39 g/mol. The presence of both ketone and carboxylic acid functional groups is significant for its biological activity, influencing its binding affinity to various enzymes and receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. The compound may exhibit inhibitory or activating effects on these enzymes, thereby modulating biochemical pathways relevant to various physiological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic disorders.

- Receptor Binding: It can bind to specific receptors, influencing signal transduction pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects. For instance, related compounds have shown promise in reducing amyloid-beta oligomer production in cellular models of Alzheimer’s disease, indicating potential applications in neuroprotection.

Case Studies and Research Findings

-

Neuroprotective Studies:

A study focused on hybrid compounds derived from curcumin and melatonin reported significant neuroprotective effects against amyloid-beta toxicity in MC65 cells. The lead hybrid compound exhibited an EC50 value of 27.60 ± 9.4 nM, demonstrating strong efficacy in preventing oxidative damage associated with Alzheimer's disease . -

Enzyme Activity Modulation:

Investigations into the enzyme inhibition capabilities of similar compounds revealed that they could effectively modulate the activity of enzymes linked to metabolic pathways, suggesting therapeutic potential for conditions like diabetes and obesity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Aromatic ketone with propyl group | Potential antioxidant and neuroprotective effects |

| 3-Methyl-5-oxo-5-(4-methylphenyl)pentanoic acid | Similar structure with methyl substitution | Moderate enzyme inhibition |

| 3-Methyl-5-oxo-5-(4-isopropylphenyl)pentanoic acid | Isopropyl substitution affecting solubility | Varied biological activity |

Propiedades

IUPAC Name |

3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-3-4-12-5-7-13(8-6-12)14(16)9-11(2)10-15(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSZQJKJOARIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259822 | |

| Record name | β-Methyl-δ-oxo-4-propylbenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-49-5 | |

| Record name | β-Methyl-δ-oxo-4-propylbenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-δ-oxo-4-propylbenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.